N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide
Description
N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide is a synthetic organic compound that features a thiophene ring substituted with a cyano group and an ethyl group, as well as a propanamide moiety linked to an oxane ring
Properties
IUPAC Name |
N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-13-9-11(10-16)15(21-13)17-14(18)5-8-20-12-3-6-19-7-4-12/h9,12H,2-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQOMUYQNIMDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CCOC2CCOCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Substitution Reactions: The ethyl group can be introduced via Friedel-Crafts alkylation, while the cyano group can be added through nucleophilic substitution.
Oxane Ring Formation: The oxane ring can be synthesized through the cyclization of a diol precursor.
Amide Bond Formation: The final step involves the coupling of the thiophene derivative with the oxane-containing amine under amide bond-forming conditions, such as using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts alkylation or acylation conditions can be used, often involving aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted thiophenes.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors.
Biological Studies: It can serve as a probe molecule for studying biological pathways and interactions.
Industrial Applications: The compound can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano and amide groups can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-5-methylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide: Similar structure but with a methyl group instead of an ethyl group.
N-(3-cyano-5-phenylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
N-(3-cyano-5-ethylthiophen-2-yl)-3-(oxan-4-yloxy)propanamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions compared to similar compounds with different substituents. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
